

An In-depth Technical Guide to Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecyltriphenylphosphonium bromide*

Cat. No.: B093378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dodecyltriphenylphosphonium bromide** (DTPB), a quaternary phosphonium salt with significant applications in various scientific fields. This document details its fundamental properties, mechanism of action as a mitochondria-targeting agent, and protocols for its synthesis and key experimental applications.

Physicochemical Properties

Dodecyltriphenylphosphonium bromide is a white to cream-colored powder or crystalline solid.^[1] It is known to be hygroscopic and should be handled accordingly.^[2] Key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₄₀ BrP	[2][3][4][5]
Molecular Weight	511.52 g/mol	[2][4][5][6][7]
Melting Point	85-88 °C (lit.)	[2][4][6][8]
Purity	≥98%	[5][7][8]
CAS Number	15510-55-1	[2][4][5][6]

Core Applications and Mechanism of Action

Dodecyltriphenylphosphonium bromide is a versatile molecule with several key applications, primarily stemming from its chemical structure: a lipophilic dodecyl chain, a bulky triphenylphosphine head, and a cationic charge. These features facilitate its use as a phase transfer catalyst, a Wittig reagent, and notably, as a mitochondria-targeting agent.[9]

Mitochondria-Targeting and Bioenergetic Modulation

The positively charged triphenylphosphonium cation is the key to its mitochondrial targeting. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these lipophilic cations within the mitochondrial matrix.

Once accumulated, DTPB disrupts mitochondrial function by inhibiting oxidative phosphorylation, thereby shifting cellular metabolism towards glycolysis.[2] This property has made it a valuable tool in cancer research, particularly for targeting cancer stem cells which are highly dependent on mitochondrial biogenesis.[2] The compound has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2]

Below is a diagram illustrating the proposed mechanism of action of **dodecyltriphenylphosphonium bromide** on cellular bioenergetics.

Caption: Mechanism of DTPB-induced metabolic shift.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **dodecyltriphenylphosphonium bromide**. These are representative protocols and may require optimization for specific experimental systems.

Synthesis of Dodecyltriphenylphosphonium Bromide

This protocol describes the synthesis of DTPB from triphenylphosphine and 1-bromododecane.

Materials:

- Triphenylphosphine (Ph_3P)

- 1-Bromododecane ($\text{CH}_3(\text{CH}_2)_{11}\text{Br}$)
- Toluene or another suitable anhydrous solvent
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)
- Hexane or diethyl ether for washing/precipitation

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
- Dissolve triphenylphosphine (1 molar equivalent) in anhydrous toluene.
- Add 1-bromododecane (1 to 1.1 molar equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or NMR.
- Upon completion, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate from the nonpolar solvent.
- If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and an anti-solvent like hexane or diethyl ether can be added to induce precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold hexane or diethyl ether to remove any unreacted starting materials.
- Dry the final product, **dodecyltriphenylphosphonium bromide**, under vacuum to yield a white to off-white solid.

Analysis of Mitochondrial Oxygen Consumption

This protocol outlines the use of DTPB to measure its effect on mitochondrial respiration using a Clark-type electrode or a Seahorse XF Analyzer.[\[7\]](#)

Materials:

- Isolated mitochondria from cell culture or tissue
- Respiration buffer (e.g., containing mannitol, sucrose, KH_2PO_4 , MgCl_2 , HEPES, EGTA)
- Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
- ADP (Adenosine diphosphate)
- **Dodecyltriphenylphosphonium bromide** (DTPB) stock solution (e.g., in DMSO or ethanol)
- Oxygen consumption measurement system (e.g., Orophorus Oxygraph, Seahorse XF Analyzer)

Procedure:

- System Preparation: Calibrate the oxygen electrode or prepare the Seahorse analyzer according to the manufacturer's instructions. Equilibrate the respiration buffer to the desired temperature (e.g., 37°C).
- Baseline Measurement: Add the respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.1-0.5 mg/mL protein concentration). Record the baseline oxygen level.
- State 2 Respiration: Add the respiratory substrate (e.g., glutamate/malate). A slight increase in oxygen consumption may be observed (State 2 respiration).
- DTPB Incubation: Add the desired concentration of DTPB to the chamber and incubate for a defined period to allow for mitochondrial uptake and action.
- State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a known amount of ADP. In a typical experiment, this leads to a sharp increase in oxygen consumption (State 3).

The inhibitory effect of DTPB will be observed as a blunted or reduced State 3 respiration rate compared to a vehicle control.

- Data Analysis: Calculate the oxygen consumption rate (OCR) from the slope of the oxygen concentration trace. Compare the OCRs before and after the addition of DTPB, and relative to control experiments without the inhibitor, to quantify the inhibitory effect of DTPB on mitochondrial respiration.

Wittig Reaction Protocol

This protocol provides a general framework for using DTPB in a Wittig reaction to synthesize an alkene from an aldehyde or ketone.

Materials:

- **Dodecyltriphenylphosphonium bromide**
- A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Aldehyde or ketone
- Reaction flask, syringes, magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Ylide Formation:
 - Suspend **dodecyltriphenylphosphonium bromide** (1 molar equivalent) in an anhydrous solvent like THF in a flask under an inert atmosphere.
 - Cool the suspension in an ice bath or dry ice/acetone bath.

- Slowly add the strong base (e.g., 1 molar equivalent of n-BuLi) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
- Allow the mixture to stir at this temperature for 30-60 minutes.
- Reaction with Carbonyl:
 - Dissolve the aldehyde or ketone (0.9-1.0 molar equivalents) in the same anhydrous solvent.
 - Slowly add the carbonyl solution to the ylide suspension at the reduced temperature.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
- Workup and Purification:
 - Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
 - The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
 - Purify the alkene using column chromatography.

Phase Transfer Catalysis Protocol

This protocol describes a representative nucleophilic substitution reaction using DTPB as a phase transfer catalyst (PTC).

Materials:

- **Dodecyltriphenylphosphonium bromide** (catalytic amount, e.g., 1-10 mol%)
- Aqueous solution of a nucleophile (e.g., sodium cyanide, sodium phenoxide)
- Organic solvent immiscible with water (e.g., toluene, dichloromethane)
- Organic substrate (e.g., an alkyl halide like 1-bromoocetane)
- Reaction vessel with vigorous stirring capability

Procedure:

- Combine the organic substrate and the organic solvent in the reaction vessel.
- Add the aqueous solution of the nucleophile.
- Add the catalytic amount of **dodecyltriphenylphosphonium bromide** to the biphasic mixture.
- Stir the mixture vigorously at the desired temperature (room temperature to reflux) to ensure a large surface area between the two phases. Vigorous stirring is crucial for efficient phase transfer catalysis.
- Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by GC or TLC.
- Upon completion, stop the stirring and allow the layers to separate.
- Separate the organic layer, wash it with water and then brine.
- Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.
- Purify the product if necessary, typically by distillation or column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. agilent.com [agilent.com]
- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. [PDF] Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dodecyltriphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093378#dodecyltriphenylphosphonium-bromide-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com